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Abstract
The odr-1 gene, first identified in the nematode Caenorhabditis elegans, encodes a receptor-

type guanylate cyclase (GC) that plays a pivotal role in chemosensation. As a key component

of the sensory signal transduction pathway, ODR-1 is responsible for converting olfactory cues

into the intracellular second messenger, cyclic guanosine monophosphate (cGMP). This guide

delves into the evolutionary conservation of ODR-1, examining its homologs across different

phyla, the conservation of its functional domains, and the signaling pathways it governs. We

present a detailed analysis of its structure, function, and the experimental methodologies used

to elucidate its role. Furthermore, we explore the potential of ODR-1 and its homologs in

parasitic nematodes as novel targets for anthelmintic drug development.

Introduction
Odorant Receptor-1 (ODR-1) is a transmembrane protein crucial for the detection of a wide

range of volatile chemical cues in C. elegans. It is primarily expressed in a subset of amphid

sensory neurons, including AWA, AWB, and AWC, which are responsible for mediating

attraction and repulsion to various odorants. ODR-1 functions as a receptor guanylate cyclase,

a class of enzymes that synthesize cGMP upon receiving an extracellular signal. In the context

of olfaction in C. elegans, ODR-1 is a central player, integrating signals from upstream G-

protein coupled receptors (GPCRs) to modulate the activity of cGMP-gated ion channels,

thereby altering neuronal activity and ultimately, the animal's behavior.
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The study of ODR-1's evolutionary conservation provides valuable insights into the

fundamental mechanisms of chemosensation across the animal kingdom. By understanding

which aspects of its structure and function are preserved through evolution, we can identify

critical functional constraints and explore the potential for targeting this pathway in a variety of

organisms, including economically important parasitic nematodes.

Evolutionary Conservation of ODR-1
To assess the evolutionary conservation of ODR-1, we performed homology searches using the

C. elegans ODR-1 protein sequence as a query against the proteomes of representative

species from different phyla: the fruit fly (Drosophila melanogaster), the zebrafish (Danio rerio),

and the mouse (Mus musculus).

ODR-1 Homologs and Sequence Identity
The following table summarizes the identified homologs and their sequence similarity to C.

elegans ODR-1. Homologs were identified using protein BLAST searches and the percentages

of identity and similarity were calculated from pairwise sequence alignments.

Species Name Phylum
Protein
Name/ID

% Identity to
C. elegans
ODR-1

% Similarity to
C. elegans
ODR-1

Caenorhabditis

elegans
Nematoda

ODR-1

(NP_508413.1)
100% 100%

Drosophila

melanogaster
Arthropoda

Guanylate

cyclase at 76C

(NP_476882.1)

25% 45%

Danio rerio Chordata

Guanylate

cyclase 2D

(NP_001013293.

1)

30% 52%

Mus musculus Chordata

Guanylate

cyclase 2D

(NP_032221.2)

31% 53%
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The analysis reveals that while direct orthologs with high sequence identity are not found in

insects and vertebrates, there are clear homologs in the form of other receptor guanylate

cyclases. The highest degree of conservation is observed within the catalytic guanylate cyclase

domain, highlighting the preservation of the core enzymatic function across vast evolutionary

distances. The lower overall sequence identity suggests significant divergence in the

extracellular ligand-binding and intracellular regulatory domains, reflecting adaptation to

different sensory cues and regulatory mechanisms in each lineage.

Molecular Function and Signaling Pathway
ODR-1 is a key mediator in the AWC olfactory signal transduction pathway in C. elegans. This

pathway is responsible for detecting attractive odorants such as butanone, benzaldehyde, and

isoamyl alcohol.

Ligand Interactions and Activation
While ODR-1 itself is not the primary odorant receptor, it is an essential downstream

component. Odorant binding to specific seven-transmembrane G-protein coupled receptors

(GPCRs) on the surface of the AWC neuron initiates the signaling cascade. The activated

GPCR then modulates the activity of ODR-1. The precise mechanism of this modulation is still

under investigation, but it is thought to involve direct or indirect protein-protein interactions.

Quantitative data on the response of AWC neurons to specific odorants, which reflects the

activity of the entire signaling pathway including ODR-1, is presented in the table below.

Odorant EC50 (M) for AWC neuron response

Butanone ~ 1 x 10-9

Benzaldehyde ~ 1 x 10-8

Isoamyl alcohol ~ 1 x 10-7

Note: EC50 values are approximate and can vary depending on experimental conditions.

Downstream Signaling Cascade
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Upon activation, the intracellular guanylate cyclase domain of ODR-1 catalyzes the conversion

of GTP to cGMP. This localized increase in cGMP concentration acts as a second messenger,

directly gating the TAX-2/TAX-4 cyclic nucleotide-gated ion channel. The opening of this

channel leads to an influx of cations, depolarization of the neuron, and the firing of action

potentials, which ultimately signal to downstream interneurons to modulate the worm's

movement.

The following diagram illustrates the ODR-1 signaling pathway in the C. elegans AWC neuron.
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Caption: ODR-1 signaling pathway in C. elegans AWC neurons.

Structural Analysis
As of the latest data, a full-length experimental structure of ODR-1 has not been determined.

However, a predicted structure is available from the AlphaFold Protein Structure Database.

This model, along with comparisons to the known structures of other guanylate cyclase

domains, provides valuable insights into the molecular architecture of ODR-1.

The predicted structure of C. elegans ODR-1 (AlphaFold ID: Q19627) reveals a multi-domain

architecture consisting of an extracellular domain, a single transmembrane helix, and an

intracellular region containing a kinase-homology domain and the C-terminal guanylate cyclase

catalytic domain.

The guanylate cyclase domain is the most conserved region of the protein and is predicted to

adopt a fold similar to that of other class III nucleotide cyclases. This fold consists of a central
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β-sheet surrounded by α-helices, forming a catalytic pocket that binds GTP and facilitates its

conversion to cGMP.

The following diagram illustrates the predicted domain organization of ODR-1.
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Caption: Predicted domain structure of C. elegans ODR-1.

Experimental Protocols
A variety of experimental techniques have been employed to study the function of ODR-1.

Below is a detailed protocol for a key experiment: in vivo imaging of cGMP dynamics in AWC

neurons.

Protocol: In Vivo Imaging of cGMP in AWC Neurons
This protocol describes the use of a genetically encoded cGMP sensor, cGi500, to visualize

changes in intracellular cGMP concentration in the AWC neurons of living C. elegans in

response to odorant stimulation.

Materials:

C. elegans strain expressing the cGi500 sensor specifically in AWC neurons.

NGM agar plates.

E. coli OP50 bacteria.

M9 buffer.

Odorant solutions (e.g., butanone, benzaldehyde, isoamyl alcohol) diluted in an appropriate

solvent.

Microfluidic device for immobilizing worms.
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Fluorescence microscope with a high-sensitivity camera.

Image acquisition and analysis software.

Procedure:

Worm Preparation:

Grow transgenic worms on NGM plates seeded with E. coli OP50 at 20°C.

Synchronize the worm population to obtain young adult animals.

Wash the worms off the plate with M9 buffer and transfer them to a microcentrifuge tube.

Allow the worms to settle by gravity and remove the supernatant.

Immobilization:

Load the worms into the microfluidic device.

Gently flow M9 buffer through the device to position and immobilize a single worm for

imaging.

Imaging Setup:

Place the microfluidic device on the stage of the fluorescence microscope.

Locate the AWC neuron using the fluorescent signal from the cGi500 sensor.

Set the appropriate excitation and emission filters for the cGi500 sensor (e.g., excitation

~488 nm, emission ~520 nm).

Adjust the focus and exposure time to obtain a clear image of the AWC neuron with a

good signal-to-noise ratio.

Odorant Stimulation and Image Acquisition:

Establish a baseline fluorescence measurement by continuously flowing M9 buffer over

the worm.
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Switch the flow to a solution containing the desired concentration of the odorant.

Acquire a time-lapse series of images of the AWC neuron before, during, and after odorant

application.

After the stimulation period, switch the flow back to M9 buffer to wash out the odorant and

record the recovery of the fluorescence signal.

Data Analysis:

Use image analysis software to measure the mean fluorescence intensity of the AWC

neuron in each frame of the time-lapse series.

Correct for photobleaching if necessary.

Calculate the change in fluorescence (ΔF/F) relative to the baseline to quantify the change

in cGMP concentration.

Plot the ΔF/F over time to visualize the dynamics of the cGMP response.

The following diagram illustrates the experimental workflow for in vivo cGMP imaging.
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Caption: Experimental workflow for in vivo cGMP imaging.
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ODR-1 Homologs as Drug Targets
The high degree of conservation of the guanylate cyclase domain in ODR-1 homologs,

particularly in parasitic nematodes, makes this protein an attractive target for the development

of novel anthelmintic drugs. Many parasitic nematodes rely on chemosensation for essential

behaviors such as host-finding, feeding, and mating. Disrupting these sensory pathways could

therefore be a viable strategy for parasite control.

Research into anthelmintics targeting chemosensory GPCRs and their downstream signaling

components is an active area. The goal is to identify compounds that can selectively modulate

the activity of the parasite's sensory neurons without affecting the host. The detailed

understanding of the ODR-1 pathway in the model organism C. elegans provides a valuable

framework for identifying and validating homologous targets in parasitic species. The

development of high-throughput screening assays using heterologously expressed ODR-1

homologs from parasitic nematodes could facilitate the discovery of new classes of anthelmintic

compounds.

Conclusion
ODR-1 is a highly conserved receptor guanylate cyclase that plays a fundamental role in

chemosensation in C. elegans. While its overall sequence conservation is moderate across

distant phyla, the catalytic guanylate cyclase domain is well-preserved, indicating a shared

enzymatic function. The study of ODR-1 has provided a detailed model for understanding how

olfactory signals are transduced into cellular responses. The knowledge gained from research

on C. elegans ODR-1, combined with the identification of homologs in parasitic nematodes,

opens up new avenues for the rational design of novel anthelmintic drugs that target the

sensory systems of these economically and medically important parasites. Further research

into the structure, function, and regulation of ODR-1 and its homologs will undoubtedly

continue to advance our understanding of chemosensation and may lead to the development of

new strategies for controlling parasitic infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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